molecular formula C16H18N2O3S B4721472 N-(4-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide

N-(4-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide

Cat. No. B4721472
M. Wt: 318.4 g/mol
InChI Key: UGGDJUAPLNLYKG-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide, also known as EMSAM, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of monoamine oxidase inhibitors (MAOIs) and has been shown to have promising effects on various neurological and psychiatric disorders.

Mechanism of Action

N-(4-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide works by inhibiting the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting this enzyme, N-(4-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide increases the levels of these neurotransmitters in the brain, leading to improved mood and cognitive function.
Biochemical and Physiological Effects
N-(4-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. In addition, N-(4-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to increase the activity of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

N-(4-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and use in experiments. In addition, N-(4-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide has been extensively studied, and its effects on various neurological and psychiatric disorders have been well-documented.
However, N-(4-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide also has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in some experiments. In addition, N-(4-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to have some potential side effects, which may need to be taken into account when designing experiments.

Future Directions

There are several future directions for the study of N-(4-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide. One potential direction is to further investigate its potential use in the treatment of Alzheimer's disease and addiction. In addition, more research is needed to fully understand the biochemical and physiological effects of N-(4-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide, as well as its potential side effects. Finally, there is a need for further development of new MAOIs based on the structure of N-(4-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide, which may have improved efficacy and reduced side effects.
Conclusion
N-(4-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide is a promising compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its well-established synthesis method and documented effects make it a valuable tool for lab experiments. Further research is needed to fully understand its potential applications and limitations, as well as to develop new MAOIs based on its structure.

Scientific Research Applications

N-(4-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in the treatment of depression, anxiety, and Parkinson's disease. In addition, N-(4-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide has been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and addiction.

properties

IUPAC Name

N-(4-ethylphenyl)-3-(methanesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-3-12-7-9-14(10-8-12)17-16(19)13-5-4-6-15(11-13)18-22(2,20)21/h4-11,18H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGDJUAPLNLYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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